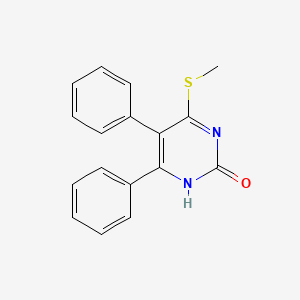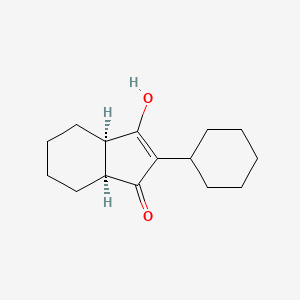
cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroindén-1-one: est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe cyclohexyle et un noyau hexahydroindénone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroindén-1-one implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la cyclisation d'un précurseur approprié en conditions acides ou basiques, suivie de l'introduction du groupe cyclohexyle par une réaction d'alkylation de Friedel-Crafts. La dernière étape implique souvent la réduction de l'intermédiaire pour obtenir le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des méthodes de synthèse de laboratoire, en mettant l'accent sur la mise à l'échelle, la rentabilité et les considérations environnementales. Les catalyseurs et les solvants sont choisis pour maximiser le rendement et minimiser les déchets, et les conditions de réaction sont soigneusement contrôlées pour garantir la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroindén-1-one subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former différents alcools ou hydrocarbures.
Substitution : Le groupe cyclohexyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (Cl₂, Br₂) ou les nucléophiles (NH₃, OH⁻) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire divers alcools ou hydrocarbures.
Applications de la recherche scientifique
Le cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroindén-1-one a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux avec des propriétés uniques.
Mécanisme d'action
Le mécanisme par lequel le cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroindén-1-one exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines, ce qui conduit à des changements dans les processus et les voies cellulaires. Le mécanisme exact peut varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroindén-1-one: présente des similitudes avec d'autres dérivés cyclohexyle et hexahydroindénone.
Dérivés cyclohexyle : Composés présentant des groupes cyclohexyle similaires mais des structures de base différentes.
Dérivés hexahydroindénone : Composés présentant des noyaux hexahydroindénone similaires mais des substituants différents.
Propriétés
Numéro CAS |
871482-76-7 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(3aR,7aS)-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C15H22O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h10-12,16H,1-9H2/t11-,12+/m1/s1 |
Clé InChI |
DFYBCZSXRSGTBE-NEPJUHHUSA-N |
SMILES isomérique |
C1CCC(CC1)C2=C([C@@H]3CCCC[C@@H]3C2=O)O |
SMILES canonique |
C1CCC(CC1)C2=C(C3CCCCC3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


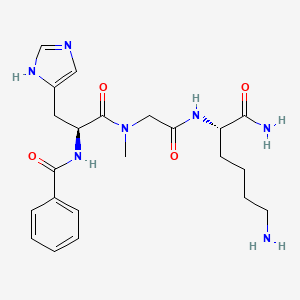

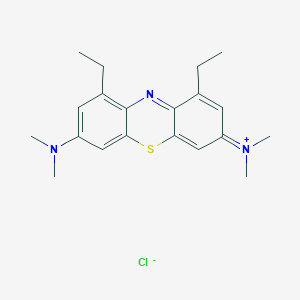

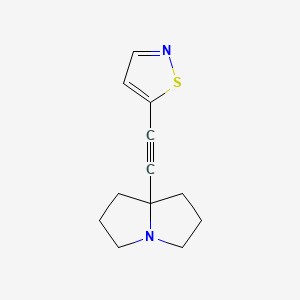
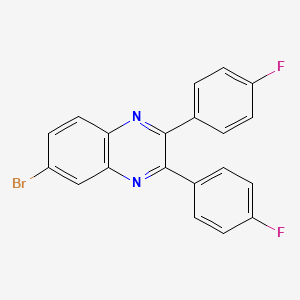
![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)

![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
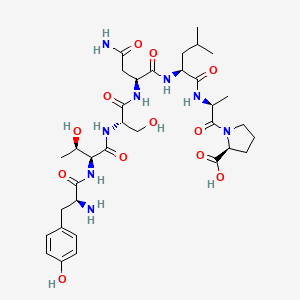
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
